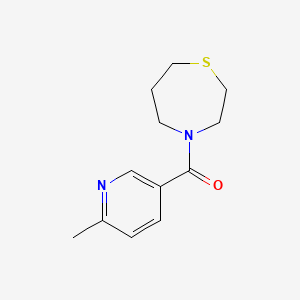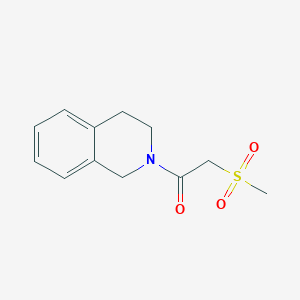
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridone derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in the regulation of the cell cycle. This inhibition leads to the arrest of the cell cycle and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have anti-inflammatory and analgesic effects. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one in lab experiments is its relatively low toxicity. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to have a low toxicity profile, making it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several areas of research where 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one shows promise for future investigation. One area of research is the development of new cancer therapies that target the cell cycle. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one's ability to inhibit cyclin-dependent kinases makes it a promising candidate for the development of new cancer drugs. Another area of research is the development of new treatments for neurodegenerative diseases. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one's neuroprotective effects make it a promising candidate for the treatment of Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2-chloro-1-methylpyridin-4-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one.
Applications De Recherche Scientifique
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research where 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has shown promise is in the development of new drugs for the treatment of cancer. 1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-15(8-6-10)13(17)11-3-4-12(16)14(2)9-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQSNOJXVZCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-methylpiperidine-1-carbonyl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)



![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)